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Compound of Interest

Compound Name: Lomardexamfetamine

Cat. No.: B608625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of lomardexamfetamine
(lisdexamfetamine) and its active metabolite, d-amphetamine. The information presented is

based on available experimental data from clinical and preclinical studies, with a focus on

pharmacokinetic profiles, mechanisms of action, and clinical trial methodologies.

Executive Summary
Lomardexamfetamine is a prodrug of d-amphetamine, designed for a prolonged duration of

action and a lower potential for abuse compared to immediate-release d-amphetamine. Clinical

studies demonstrate that upon oral administration, lomardexamfetamine is enzymatically

converted to d-amphetamine, resulting in a delayed time to maximum concentration (Tmax)

and a similar total drug exposure (AUC) compared to an equimolar dose of d-amphetamine.

While the peak subjective effects are delayed with lomardexamfetamine, the overall

pharmacodynamic and therapeutic effects are largely comparable to d-amphetamine, albeit

with a smoother onset.

Data Presentation: Pharmacokinetic and
Pharmacodynamic Comparison
The following tables summarize key quantitative data from comparative studies of

lomardexamfetamine (lisdexamfetamine) and d-amphetamine.
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Table 1: Pharmacokinetic Parameters of d-Amphetamine
after Oral Administration of Lisdexamfetamine vs. D-
amphetamine

Parameter
Lisdexamfetamine
(100 mg)

D-amphetamine (40
mg)

Reference

d-amphetamine Cmax

(ng/mL)
38.1 ± 7.0 42.1 ± 8.1 [1]

d-amphetamine Tmax

(h)
3.7 ± 1.5 2.6 ± 1.1 [1]

d-amphetamine AUC

(ng·h/mL)
836 ± 195 806 ± 191 [1]

d-amphetamine t½ (h) 11.7 ± 1.9 11.9 ± 2.2 [1]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

plasma concentration-time curve; t½: Elimination half-life. Values are presented as mean ±

standard deviation.

Table 2: Subjective and Physiological Effects
Parameter

Lisdexamfetamine
(100 mg)

D-amphetamine (40
mg)

Reference

"Drug Liking" (VAS, 0-

100)
75 ± 20 80 ± 17 [1]

"Feeling High" (VAS,

0-100)
70 ± 22 74 ± 20

Maximum Increase in

Systolic BP (mmHg)
20 ± 9 22 ± 8

Maximum Increase in

Heart Rate (bpm)
25 ± 9 27 ± 9

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5594082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5594082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5594082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5594082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5594082/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VAS: Visual Analog Scale; BP: Blood Pressure. Values are presented as mean ± standard

deviation.

Experimental Protocols
Comparative Pharmacokinetic and Pharmacodynamic
Study in Healthy Adults
A randomized, double-blind, placebo-controlled, crossover study was conducted to compare

the pharmacokinetics and pharmacodynamics of equimolar oral doses of lisdexamfetamine

(100 mg) and d-amphetamine (40 mg) in healthy adult subjects.

Study Design:

Participants: Healthy adult volunteers with a history of stimulant use.

Intervention: Single oral doses of lisdexamfetamine (100 mg), d-amphetamine (40 mg), and

placebo were administered in a crossover fashion, with a washout period between each

treatment.

Pharmacokinetic Sampling: Blood samples were collected at predose and at multiple time

points postdose to determine plasma concentrations of d-amphetamine.

Pharmacodynamic Assessments: Subjective effects were measured using Visual Analog

Scales (VAS) for "drug liking," "feeling high," and other mood states. Physiological measures

included blood pressure, heart rate, and pupil diameter.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated using non-

compartmental analysis. Pharmacodynamic data were analyzed using appropriate statistical

methods to compare the effects of the two active treatments and placebo.

Clinical Efficacy and Safety Study in Patients with ADHD
The efficacy and safety of lomardexamfetamine are typically evaluated in randomized,

double-blind, placebo-controlled trials in patients with Attention-Deficit/Hyperactivity Disorder

(ADHD).

Study Design:
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Participants: Children, adolescents, or adults diagnosed with ADHD according to DSM-5

criteria.

Intervention: Participants are randomized to receive a fixed or optimized dose of

lomardexamfetamine, an active comparator (e.g., d-amphetamine or methylphenidate), or

placebo for a specified duration (e.g., 4-8 weeks).

Efficacy Assessment: The primary efficacy endpoint is often the change from baseline in the

ADHD Rating Scale (ADHD-RS) total score. Secondary efficacy measures may include the

Clinical Global Impression (CGI) scale and other validated ADHD assessment tools.

Safety and Tolerability: Adverse events are systematically recorded at each study visit. Vital

signs, weight, and electrocardiograms (ECGs) are monitored.

Data Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA)

of the change from baseline in the ADHD-RS total score, with treatment as a factor and

baseline score as a covariate.

Signaling Pathways and Experimental Workflows
Mechanism of Action: Dopaminergic and Noradrenergic
Pathways
D-amphetamine, the active metabolite of lomardexamfetamine, exerts its effects by increasing

the synaptic concentrations of dopamine (DA) and norepinephrine (NE). This is achieved

through multiple mechanisms:

Reuptake Inhibition: D-amphetamine competitively inhibits the dopamine transporter (DAT)

and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters

from the synaptic cleft.

Vesicular Release: D-amphetamine disrupts the vesicular monoamine transporter 2

(VMAT2), leading to the release of DA and NE from synaptic vesicles into the cytoplasm.

Reverse Transport: D-amphetamine can induce the reverse transport of DA and NE through

their respective transporters (DAT and NET), further increasing their synaptic concentrations.
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TAAR1 Agonism: D-amphetamine is an agonist at the trace amine-associated receptor 1

(TAAR1), which modulates the activity of DAT and NET, contributing to the increased

monoamine release.
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Caption: Conversion of Lomardexamfetamine to d-Amphetamine.
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Caption: D-amphetamine's Mechanism of Action at the Synapse.
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Caption: Typical Clinical Trial Workflow for Efficacy Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Efficacy Analysis: Lomardexamfetamine
Versus D-amphetamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608625#lomardexamfetamine-versus-d-
amphetamine-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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